3-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide
描述
3-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide, commonly known as BAY 43-9006, is a small molecule inhibitor used in cancer treatment. It was first synthesized in 1996 by Bayer AG, a German pharmaceutical company. BAY 43-9006 has been approved by the US Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.
作用机制
The mechanism of action of BAY 43-9006 involves the inhibition of several signaling pathways that are critical for tumor growth and angiogenesis. It inhibits the activity of Raf-1 and B-Raf, which are involved in the activation of the MAPK/ERK pathway. It also inhibits VEGFR-2, which is involved in the activation of the PI3K/Akt pathway. By inhibiting these pathways, BAY 43-9006 prevents the growth and survival of cancer cells.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. It induces apoptosis by activating the caspase pathway, which leads to the cleavage of several key proteins. It also inhibits the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in tumor growth and angiogenesis. In addition, it has been shown to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
One of the advantages of using BAY 43-9006 in lab experiments is its specificity for several kinases involved in tumor growth and angiogenesis. This allows researchers to study the effects of inhibiting these pathways on cancer cells. However, one limitation of using BAY 43-9006 is its toxicity at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on BAY 43-9006. One area of research is the development of new inhibitors that target specific kinases involved in tumor growth and angiogenesis. Another area of research is the identification of biomarkers that can predict the response to BAY 43-9006 in patients with different types of cancer. Finally, the use of BAY 43-9006 in combination with other therapies, such as chemotherapy and immunotherapy, is an area of active research.
科学研究应用
BAY 43-9006 has been extensively studied for its anti-cancer properties. It inhibits the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in tumor growth and angiogenesis. It also induces apoptosis in cancer cells by activating the caspase pathway.
属性
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(4-fluorophenyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFNO4S2/c19-13-4-10-16(11-5-13)26(22,23)17-2-1-3-18(12-17)27(24,25)21-15-8-6-14(20)7-9-15/h1-12,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOUVYOEENTMTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。